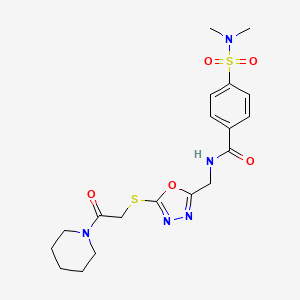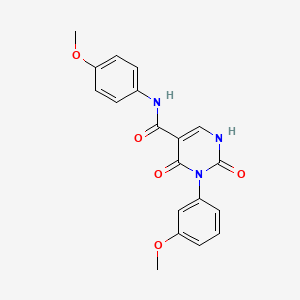
Jaeschkeanadiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Jaeschkeanadiol has been isolated from the roots of Ferula vesceritensis, a plant endemic to Algeria and Libya . The chemical structures of this compound and other sesquiterpenes were elucidated based on IR, 1D- and 2D-NMR, and HRMS spectroscopic analyses .Molecular Structure Analysis
The IUPAC Standard InChI for this compound isInChI=1S/C15H26O2/c1-10(2)15(17)8-7-14(4)6-5-11(3)9-12(16)13(14)15/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13+,14-,15+/m1/s1 . The 3D structure of this compound can be viewed using Java or Javascript .
Scientific Research Applications
Isolation and Structural Analysis
- Jaeschkeanadiol Isolation : A sesquiterpene diol named this compound was isolated from the roots of Ferula jaeschkeana Vatke. Its structure and stereochemistry were established through direct chemical correlation with laserol (Sriraman et al., 1973).
Derivatives and Modifications
- New this compound Derivatives : From Ferula jaeschkeana rhizomes, two new this compound derivatives were isolated and identified. These include a dichloro compound, jaeschkenol, and 2 alpha,3 alpha-dihydroxy-4-keto-5 alpha-p-hydroxybenzoyl-jaeschkeanadiol, based on spectral data and X-ray analysis (Garg et al., 1993).
- Sesquiterpene Alcohol Esters : Salicyloyl and angeloyl esters of this compound, along with known benzoic, p-hydroxybenzoic, p-methoxybenzoic and vanillic acid esters, were isolated from Ferula elaeochytris (Miski et al., 1983).
Medicinal and Biological Applications
- Estrogenic Activity : The esterification of p-hydroxybenzoic acid with this compound led to a significant increase in estrogenic activity. Structural modifications of this compound's terpenoid core were explored to identify elements responsible for this effect (Appendino et al., 2004).
- Bone Forming Ability : Ferutinin (this compound p-hydroxybenzoate), mainly from the roots of Ferula hermonis, was studied for its anabolic effects on bone using osteoblast-like cells. The study aimed to determine its role in bone formation and potential use in treating osteoporosis (Elam et al., 2011).
- Antimicrobial and Antifungal Properties : this compound and its derivatives demonstrated antimicrobial activity against Staphylococcus aureus and Methicillin-resistant S. aureus. They also exhibited antifungal activity, particularly against dermatophytes and yeasts (Galal et al., 2001), (Al-Ja’fari et al., 2013).
Chemical Sensing Application
- Detection of Ca(II) Ions : this compound p-hydroxybenzoate (Ferutinin) was used in designing a new optical chemical sensor for detecting Ca(II) ions. The sensor showed significant fluorescence enhancement upon chelation with Ca(II), indicating potential applications in biological sample analysis (Saleh et al., 2018).
Future Directions
Properties
IUPAC Name |
(1R,3aR,8S,8aS)-3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-10(2)15(17)8-7-14(4)6-5-11(3)9-12(16)13(14)15/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13+,14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAPQGLGNKUSLY-LJISPDSOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CCC(C2C(C1)O)(C(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)O)(C(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
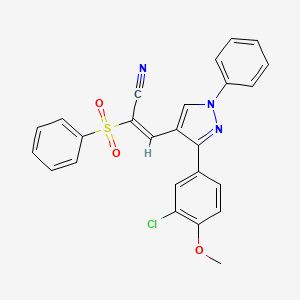


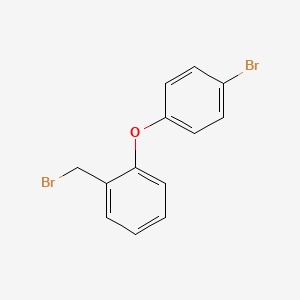
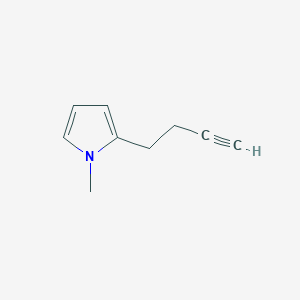
![(3,4-Diethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2373210.png)
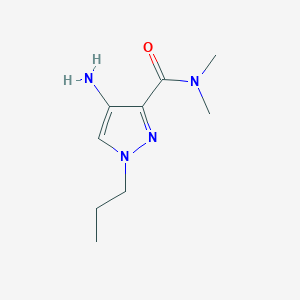
![(4-chlorophenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2373215.png)
![ethyl 2-(6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2373216.png)
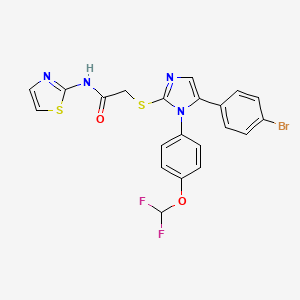
![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2373219.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2373221.png)
